Cas no 1804259-67-3 (2-(3-Chloropropyl)-5-hydroxymandelic acid)

2-(3-Chloropropyl)-5-hydroxymandelic acid is a chlorinated derivative of hydroxymandelic acid, featuring a reactive 3-chloropropyl substituent. This compound is of interest in synthetic organic chemistry due to its bifunctional structure, combining a hydroxyl group and a carboxylic acid moiety with an alkyl chloride side chain. The presence of these functional groups enables its use as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. The chloropropyl group offers a handle for further derivatization via nucleophilic substitution reactions, while the hydroxymandelic acid core provides opportunities for chiral synthesis or coordination chemistry applications. Its structural features make it a valuable building block for specialized chemical transformations.
2-(3-Chloropropyl)-5-hydroxymandelic acid structure
1804259-67-3 structure
Product name:2-(3-Chloropropyl)-5-hydroxymandelic acid
CAS No:1804259-67-3
MF:C11H13ClO4
Molecular Weight:244.671522855759
CID:4939766

2-(3-Chloropropyl)-5-hydroxymandelic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-Chloropropyl)-5-hydroxymandelic acid
    • インチ: 1S/C11H13ClO4/c12-5-1-2-7-3-4-8(13)6-9(7)10(14)11(15)16/h3-4,6,10,13-14H,1-2,5H2,(H,15,16)
    • InChIKey: OTSNEODVLCNHFR-UHFFFAOYSA-N
    • SMILES: ClCCCC1C=CC(=CC=1C(C(=O)O)O)O

計算された属性

  • 精确分子量: 244.0502366 g/mol
  • 同位素质量: 244.0502366 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 234
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 77.8
  • 分子量: 244.67

2-(3-Chloropropyl)-5-hydroxymandelic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015027237-250mg
2-(3-Chloropropyl)-5-hydroxymandelic acid
1804259-67-3 97%
250mg
484.80 USD 2021-06-17
Alichem
A015027237-1g
2-(3-Chloropropyl)-5-hydroxymandelic acid
1804259-67-3 97%
1g
1,504.90 USD 2021-06-17
Alichem
A015027237-500mg
2-(3-Chloropropyl)-5-hydroxymandelic acid
1804259-67-3 97%
500mg
815.00 USD 2021-06-17

2-(3-Chloropropyl)-5-hydroxymandelic acid 関連文献

2-(3-Chloropropyl)-5-hydroxymandelic acidに関する追加情報

Comprehensive Analysis of 2-(3-Chloropropyl)-5-hydroxymandelic acid (CAS No. 1804259-67-3): Properties, Applications, and Research Insights

2-(3-Chloropropyl)-5-hydroxymandelic acid (CAS 1804259-67-3) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This hydroxylated mandelic acid derivative combines a chloropropyl side chain with a hydroxyl group, making it a versatile intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential role as a chiral building block or metabolite analog, especially in studies related to neurotransmitter modulation and enzyme inhibition.

The compound's molecular structure (C11H13ClO4) features both carboxylic acid and phenolic hydroxyl functional groups, enabling diverse chemical modifications. Recent literature highlights its utility in asymmetric synthesis, where the stereocenter at the mandelic acid core allows for enantioselective reactions. This aligns with current trends in green chemistry, as researchers seek atom-efficient pathways for pharmaceutical intermediates.

Analytical characterization of CAS 1804259-67-3 typically involves HPLC-MS and NMR spectroscopy, with particular focus on its chromatographic purity and stability under physiological conditions. These properties are crucial for its emerging applications in prodrug development, where the chloropropyl moiety may serve as a biodegradable linker in targeted drug delivery systems – a hot topic in precision medicine research.

From a structure-activity relationship perspective, the compound's electronic distribution (influenced by the electron-withdrawing chlorine and electron-donating hydroxyl) makes it valuable for QSAR studies. Computational chemists are investigating its molecular docking potential with various biological targets, particularly in neurological disorders research where modified aromatic acids show promise.

Industrial applications of 2-(3-Chloropropyl)-5-hydroxymandelic acid are expanding beyond traditional fine chemical synthesis. Some patents suggest its use in advanced material science, specifically as a monomer for functional polymers with pH-responsive properties. This connects to growing interest in smart biomaterials for medical devices and controlled release technologies.

Environmental considerations regarding chlorinated compounds have prompted studies on the biodegradation pathways of this substance. Recent metabolomics research indicates potential microbial transformation into less persistent metabolites, addressing concerns about eco-friendly chemical design – a key focus in EU REACH compliance discussions.

Quality control protocols for CAS 1804259-67-3 emphasize residual solvent analysis and chiral purity determination, reflecting pharmaceutical industry standards. The compound's storage stability under various conditions (temperature, humidity) is frequently studied, with data suggesting optimal preservation in argon-protected amber vials at -20°C.

Emerging research explores the compound's potential in bioorthogonal chemistry, where its reactive handles (chloro and hydroxyl groups) could enable selective bioconjugation. This positions it as a candidate for developing next-generation diagnostics – a field experiencing rapid growth due to personalized healthcare demands.

Safety evaluations of 2-(3-Chloropropyl)-5-hydroxymandelic acid focus on its handling precautions as a laboratory chemical. While not classified as hazardous under standard protocols, proper PPE usage (gloves, goggles) is recommended during manipulation, consistent with GLP guidelines for research chemicals.

The compound's spectral data (IR, UV-Vis) provide valuable references for analytical method development, particularly in HPLC method validation studies. Researchers often compare its chromatographic behavior with related hydroxy acids to establish structure-retention relationships.

Future directions for 1804259-67-3 research may include exploring its catalytic applications in organocatalysis or investigating its metal-chelating properties for coordination chemistry applications. The compound's versatility ensures its continued relevance across multiple cutting-edge research fields.

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